molecular formula C15H13NO4 B6397413 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261902-00-4

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6397413
CAS RN: 1261902-00-4
M. Wt: 271.27 g/mol
InChI Key: UJOKQRDQIVPYDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid (2,4-DMPNBA) is an organic compound with a molecular formula of C11H10NO3. It is a white crystalline solid that is insoluble in water and has a melting point of 145-147 °C. 2,4-DMPNBA has a variety of uses in the scientific research field, ranging from its use as a synthetic intermediate for the production of pharmaceuticals, to its use as a reagent in biochemical and physiological studies.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% has a variety of applications in scientific research. It has been used as a reagent in biochemical and physiological studies, as well as in the synthesis of pharmaceuticals. In addition, 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% has been used in the synthesis of other organic compounds, such as 2,4-dinitrophenol and 2,4-dichlorophenol.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% is not fully understood. However, it is believed to act as a proton donor, donating a proton to the substrate molecule. This proton donation results in a decrease in the pKa of the substrate molecule, making it more reactive.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% are not well understood. However, it is believed to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates and lipids. In addition, 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% in lab experiments include its low cost, ease of synthesis, and its ability to act as a proton donor. The main limitation of using 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% in lab experiments is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Future research on 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% could focus on its potential applications in the pharmaceutical industry as a reagent for synthesizing drugs, as well as its potential use in biochemical and physiological studies. Additionally, further research could be done to better understand the mechanism of action of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% and its biochemical and physiological effects. Finally, research could be done to develop methods for increasing the solubility of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% in water, which would make it easier to use in laboratory experiments.

Synthesis Methods

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a variety of methods. The most common method of synthesis involves the reaction of 2,4-dimethylphenol with nitric acid. This reaction produces 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid, 95% and water as the main products. Other methods of synthesis include the reaction of 2,4-dimethylphenol with nitrosyl chloride or the reaction of 2,4-dimethylphenol with nitrosyl bromide.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-5-12(10(2)7-9)14-8-11(16(19)20)4-6-13(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKQRDQIVPYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689012
Record name 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261902-00-4
Record name 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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